
2-Propyloxan-4-ol
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Propyloxan-4-ol is 144.21 . The IUPAC name is 2-propyltetrahydro-2H-pyran-4-ol . The InChI code is 1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3 .Physical And Chemical Properties Analysis
2-Propyloxan-4-ol is a colorless liquid with a fruity odor. It is soluble in water, ethanol, and diethyl ether. The molecular weight is 144.21 .Scientific Research Applications
Medicine
2-Propyloxan-4-ol: has potential applications in the medical field due to its chemical properties. While specific uses in medicine are not detailed in the search results, compounds like 2-Propyloxan-4-ol can be used for synthesizing pharmaceuticals or as intermediates in drug development .
Material Science
In material science, 2-Propyloxan-4-ol could be utilized in the synthesis of new materials. Its molecular structure suggests that it could be a candidate for creating polymers or other complex materials with unique properties .
Chemical Synthesis
2-Propyloxan-4-ol: plays a role in chemical synthesis as a building block for more complex molecules. Its reactive hydroxyl group makes it a versatile reagent that can be used to create a variety of chemical compounds .
Chromatography
The compound’s properties may make it suitable for use in chromatography, particularly as a standard for calibrating equipment or as a component in the mobile phase to help separate substances based on their interactions with the compound .
Analytical Research
2-Propyloxan-4-ol: can be important in analytical research, where it might be used as a reference material for method development or validation in the analysis of complex chemical mixtures .
Industrial Uses
Industrially, 2-Propyloxan-4-ol could be involved in the manufacture of various products. Its properties suggest potential use in the formulation of fragrances, flavors, or as an additive in manufacturing processes .
properties
IUPAC Name |
2-propyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-8-6-7(9)4-5-10-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNRKWRYCCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300333 | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23077-46-5 | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-propyl-2H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101300333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 2-propyloxan-4-ol as a byproduct in the synthesis of 4-aryltetrahydropyrans using hierarchical Beta zeolites. Why does the formation of this byproduct occur, and how do the catalyst properties influence its production?
A1: The formation of 2-propyloxan-4-ol is promoted by the presence of strong Brønsted acid sites within the hierarchical Beta zeolite catalyst []. While these strong acid sites are beneficial for the desired Prins–Friedel–Crafts reaction, they can also lead to side reactions. Specifically, strong adsorption of bulky, oxygen-containing intermediates or products on these sites favors the formation of 2-propyloxan-4-ol. The hierarchical zeolites with a higher proportion of medium-strength Brønsted acid sites demonstrate a better balance, facilitating the desired reaction pathway while minimizing the production of this byproduct [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
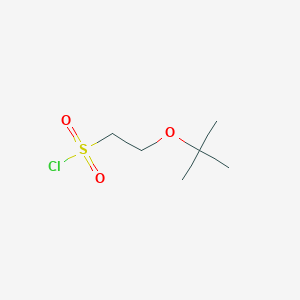
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
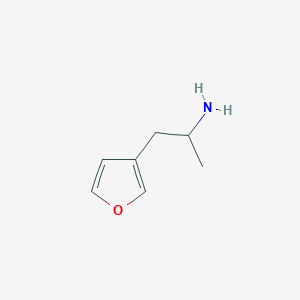
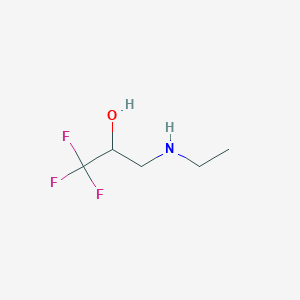

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

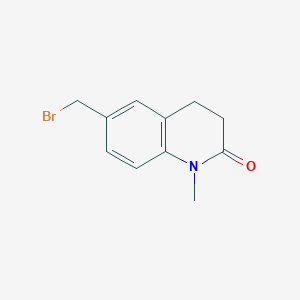
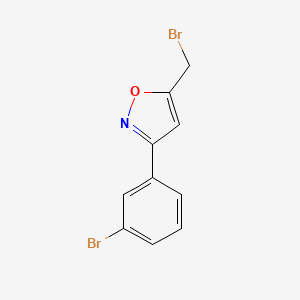
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)